molecular formula C15H13N3O4 B11413438 N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B11413438
M. Wt: 299.28 g/mol
InChI Key: IDKYEGSZFJYWEM-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a furan ring, a pyrido[1,2-a]pyrimidine core, and various functional groups such as hydroxyl, methyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the core structure.

    Functional Group Modifications: The hydroxyl, methyl, and carboxamide groups are introduced through various functional group transformations, such as oxidation, reduction, and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, transcription, and translation.

Comparison with Similar Compounds

N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(FURAN-2-YL)METHYL-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole core instead of a pyrido[1,2-a]pyrimidine core.

    N-(FURAN-2-YL)METHYL-2-HYDROXY-4-OXO-4H-QUINOLINE-3-CARBOXAMIDE: Similar structure but with a quinoline core.

    N-(FURAN-2-YL)METHYL-2-HYDROXY-4-OXO-4H-PYRIMIDINE-3-CARBOXAMIDE: Similar structure but with a pyrimidine core.

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-2-HYDROXY-8-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-9-4-5-18-11(7-9)17-14(20)12(15(18)21)13(19)16-8-10-3-2-6-22-10/h2-7,20H,8H2,1H3,(H,16,19)

InChI Key

IDKYEGSZFJYWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CO3)O

Origin of Product

United States

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